NaH vs. KH and LiH: Quantified Reactivity in Deprotonation Kinetics
In a direct head-to-head study, the reactivity of NaH was compared to KH and LiH for the deprotonation of triethylmethanol (pKa ≈ 22). Under identical conditions (20–25 °C in THF), NaH achieved only 5% conversion after 20 minutes. In contrast, KH yielded quantitative alkoxide formation in less than 1 minute, while LiH showed 0% conversion [1][2]. This positions NaH as an intermediate-kinetics base, distinct from the extreme reactivity of KH and the near-inertness of LiH.
| Evidence Dimension | Reaction completion at 20 minutes for deprotonation of triethylmethanol |
|---|---|
| Target Compound Data | 5% conversion |
| Comparator Or Baseline | KH: >99% conversion in <1 min; LiH: 0% conversion |
| Quantified Difference | NaH is 20x slower than KH; KH is >20x faster; LiH is unreactive |
| Conditions | 20–25 °C, THF solvent, triethylmethanol substrate (pKa ≈ 22) |
Why This Matters
This quantifies the kinetic window: NaH provides sufficient reactivity for many substrates while offering greater operational safety and control compared to the highly reactive and pyrophoric KH.
- [1] Brown, C. A. J. Org. Chem. 1974, 39(26), 3913–3918. View Source
- [2] Datapdf. Saline hydrides and superbases in organic synthesis. 1974. View Source
